molecular formula C14H18FNO3 B3981047 methyl N-(4-fluorobenzoyl)leucinate

methyl N-(4-fluorobenzoyl)leucinate

Cat. No. B3981047
M. Wt: 267.30 g/mol
InChI Key: NSVCCUXSQMMOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(4-fluorobenzoyl)leucinate is a chemical compound that belongs to the class of amino acid derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl N-(4-fluorobenzoyl)leucinate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit biochemical and physiological effects such as inhibition of cancer cell proliferation, reduction of inflammation, and inhibition of microbial growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl N-(4-fluorobenzoyl)leucinate in lab experiments is its potential to exhibit a wide range of biological activities. However, one of the limitations is the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on methyl N-(4-fluorobenzoyl)leucinate. These include investigating its potential as a prodrug for the delivery of therapeutic agents, further elucidating its mechanism of action, and exploring its potential use in the treatment of various diseases such as cancer, inflammation, and microbial infections.
Conclusion:
This compound is a promising compound that has potential applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities. Further research is needed to fully understand its mechanism of action and potential side effects. However, its potential use as a prodrug for the delivery of therapeutic agents and its potential in the treatment of various diseases make it an exciting area of research for the future.

Scientific Research Applications

Methyl N-(4-fluorobenzoyl)leucinate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential use as a prodrug for the delivery of therapeutic agents.

properties

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-9(2)8-12(14(18)19-3)16-13(17)10-4-6-11(15)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVCCUXSQMMOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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